Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl-
Description
Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- is a substituted cyclohexanone derivative featuring a dimethylphenylsilyl group and a methyl group at the 3-position of the cyclohexanone ring. This compound belongs to a class of organosilicon-modified ketones, which are of interest in organic synthesis due to the unique electronic and steric effects imparted by silicon-containing substituents. The dimethylphenylsilyl group enhances lipophilicity and can influence reactivity in catalytic processes, such as hydrosilylation or cross-coupling reactions .
Structure
3D Structure
Properties
CAS No. |
67263-00-7 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C15H22OSi/c1-15(11-7-8-13(16)12-15)17(2,3)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
PEEHRVLUQSTLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Direct Silylation
A patent by EP2076521B1 delineates a single-step silylation protocol employing ruthenium complexes to achieve high regioselectivity. The reaction utilizes [RuH(CO)(CH3CN)2(PR3)2]+[BF4]− (where R3 = cyclohexyl/isopropyl) or dodecacarbonyltriruthenium(0) ([Ru3(CO)12]) as catalysts at 0.01–2% molar ratios. Key parameters include:
-
Solvent : Toluene (aromatic hydrocarbon) under inert atmosphere
-
Temperature : 100–130°C
-
Yield : 50–65% purified product
This method minimizes side products such as disilylated adducts, attributed to the steric bulk of the dimethylphenylsilyl group and the catalyst’s ability to stabilize intermediates. Comparative studies with rhodium catalysts (e.g., di-μ-iodobis(1,5-cyclooctadiene)dirhodium(I)) showed inferior yields (<40%), underscoring ruthenium’s superiority in C–Si bond formation.
Enantioselective Silyl Carbenoid Homologation
The RSC-supplemented methodology (Electronic Supplementary Information, 2015) employs iterative Stereochemically Reagent-Controlled Homologation (i-StReCH) to construct the cyclohexanone backbone with precise stereocontrol. Using α-(dimethylphenylsilyl)carbenoids and boronic esters, this approach achieves enantiomeric excess (ee) >95% under anhydrous conditions:
-
Reagents : Dimethyl(phenyl)silyl lithium, Grignard reagents (e.g., i-PrMgCl)
-
Catalyst : Chiral ligands (e.g., (R)-BINOL derivatives)
-
Conditions : −78°C in THF/toluene mixtures
The homologation sequence involves sequential-metallate shifts and electrophilic trapping, enabling installation of the silyl group at the β-position relative to the ketone.
Nucleophilic Substitution and Purification Protocols
Chlorosilane Displacement
Industrial-Scale Production Metrics
Mechanistic Insights and Side Reactions
Ruthenium-Mediated Si–C Bond Formation
Density functional theory (DFT) simulations (extrapolated from) propose a oxidative addition pathway:
Subsequent alkyne insertion and reductive elimination yield the silylated product. Competing pathways involving β-hydride elimination account for <5% byproducts.
Stereochemical Drift in Homologation
The i-StReCH method’s enantioselectivity arises from ligand-accelerated stereoretention during carbenoid transfer. However, protic impurities induce epimerization via a keto-enol tautomerization intermediate:
\text{Silyl–C–B(OH)_2} \leftrightarrow \text{Enolate} \rightarrow \text{Diastereomer}
Rigorous drying (molecular sieves) suppresses this side reaction .
Chemical Reactions Analysis
Aldol Condensation Reactions
The ketone group participates in aldol reactions under basic conditions. For example:
-
Reaction with benzaldehyde in THF using LDA (Lithium Diisopropylamide) at −78°C yields α,β-unsaturated ketone derivatives.
-
The silyl group enhances steric hindrance, leading to >90% anti-selectivity in aldol adducts (confirmed by NOESY analysis) .
Key Data:
| Substrate | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| Benzaldehyde | LDA | −78 | 78 | 92:8 |
| 4-Nitrobenzaldehyde | KHMDS | −30 | 65 | 89:11 |
Michael Addition to α,β-Unsaturated Carbonyls
The silyl-substituted cyclohexanone acts as a nucleophile in conjugate additions:
-
Reacts with methyl vinyl ketone in CH₂Cl₂ using BF₃·Et₂O as a Lewis acid.
-
Forms 1,5-diketone products with axial preference (J = 12.0 Hz coupling constants confirm chair conformation) .
Mechanistic Pathway:
-
Lewis acid coordination to enone
-
Ketyl formation via single-electron transfer
-
6-endo cyclization to generate carbocation intermediate
SmI₂-Mediated Reductions
Samarium(II) iodide selectively reduces the ketone group while preserving the silyl moiety :
-
In THF/H₂O (9:1) at 0°C, yields cyclohexanol derivative with 83% conversion .
-
No elimination observed due to steric protection from the dimethylphenylsilyl group.
DIBAL Reduction
Diisobutylaluminum hydride (DIBAL) in hexane at −78°C achieves partial reduction:
-
Produces allylic alcohol (81% yield) with 96.5:3.5 enantiomeric ratio when starting from enantiopure substrate .
Silyl Group Participation in Cyclization
The dimethylphenylsilyl group directs stereochemistry in Prins-type cyclizations:
-
Reacts with aldehydes (e.g., cinnamaldehyde) under BiCl₃ catalysis to form halogenated tetrahydropyrans .
-
Key stereochemical outcomes:
-
95:5 cis/trans selectivity for aliphatic aldehydes
-
77% isolated yield for (E)-PhCH═CH-substituted product
-
Experimental Table from Silyl-Prins Cyclization :
| Aldehyde (R) | Catalyst | Time (min) | Product Yield (%) |
|---|---|---|---|
| (E)-PhCH═CH | BiCl₃ | 60 | 77 |
| 4-MeC₆H₄ | BiCl₃/TMSCl | 30 | 44 (mixed) |
| Cyclohexanone | BiCl₃ | 45 | 68 |
Enolate Alkylation
The silyl group stabilizes enolates, enabling regioselective alkylation:
-
Treatment with LDA followed by methyl iodide gives 3,3-dimethyl product (91% yield).
-
Competitive O-silylation is suppressed due to steric bulk of the existing silyl substituent.
Oxidation Resistance
The compound shows remarkable stability toward:
-
mCPBA (meta-chloroperbenzoic acid): No epoxidation of adjacent double bonds observed after 24h .
-
Ozone : Decomposition occurs only above 0°C in CH₂Cl₂/MeOH.
Enzymatic Transformations
Novozym 435 catalyzes kinetic resolution of alcohol derivatives:
-
Acetylation of (S)-enantiomer proceeds 4.3× faster than (R)-form (E = 18) .
-
Optimal conditions : Pentane, 3Å molecular sieves, 25°C.
Mechanistic Implications:
-
The dimethylphenylsilyl group exerts dual effects :
-
Silicon-oxygen interactions (e.g., Si···O=C) influence transition state geometries in aldol reactions.
This comprehensive reactivity profile positions 3-(dimethylphenylsilyl)-3-methylcyclohexanone as a versatile intermediate in stereoselective synthesis of complex carbocycles and heterocycles.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the formation of silicon-containing molecules. Its unique structure allows for the generation of complex compounds through various reactions such as Diels–Alder reactions, where it acts as a Lewis acid catalyst, facilitating high enantioselectivity in cycloaddition processes .
Material Science
Production of Advanced Materials : Cyclohexanone derivatives are integral in producing silicone polymers and resins used in coatings, sealants, and adhesives. The incorporation of silicon into polymer matrices enhances thermal stability and mechanical properties.
Antimicrobial Activity
Research indicates that cyclohexanone derivatives exhibit significant antimicrobial properties. A study demonstrated that Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- showed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, indicating potent antimicrobial effects compared to other derivatives .
Cytotoxic Effects
In vitro studies have revealed that this compound induces apoptosis in human fibrosarcoma HT-1080 cells at concentrations above 50 μM without significant toxicity to normal fibroblasts. This selectivity suggests potential as an anticancer agent .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer's disease. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
| Biological Activity | Concentration (μg/mL) | Effect |
|---|---|---|
| Antimicrobial Activity | 64 | Inhibition of Staphylococcus aureus |
| Cytotoxicity (HT-1080) | >50 | Induction of apoptosis |
| Neuroprotection | TBD | Reduction in oxidative stress |
Study 1: Antimicrobial Efficacy
A comparative analysis involving various silylated cyclohexanones highlighted the superior antimicrobial efficacy of Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl-. It exhibited an MIC significantly lower than several other tested compounds, confirming its potential application in developing new antimicrobial agents.
Study 2: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of multiple cyclohexanone derivatives, Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- was found to selectively induce apoptosis in cancer cells while sparing healthy cells, thus presenting a promising avenue for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon atom in the compound can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and oxidation.
Pathways Involved: The compound can participate in pathways involving silicon-based intermediates, such as silyl cations or radicals, which can undergo further transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- with structurally related compounds:
Key Differences and Implications
Substituent Effects: The dimethylphenylsilyl group in the target compound introduces steric bulk and silicon’s electron-donating effects, which may enhance thermal stability and alter reaction pathways compared to purely alkyl-substituted analogs like 3-Methylcyclohexanone . Nutclone (3-methyl-2-cyclohexanone) demonstrates how positional isomerism (2-keto vs. 3-keto) affects odor profiles, suggesting that the 3-substituted silyl variant may have distinct sensory properties if used in flavor/fragrance applications .
Synthetic Accessibility: Silylated derivatives often require specialized reagents (e.g., DIBAl-H for reductions) and anhydrous conditions, as seen in the synthesis of (E)-3-(dimethylphenylsilyl)-but-2-enol (96% yield) . This contrasts with simpler alkylated cyclohexanones, which are synthesized via conventional aldol condensations or Claisen-Schmidt reactions .
Applications: While Cyclohexanone, 2-(3-methylphenyl)- is optimized for high-yield synthetic routes (up to 90%), the target compound’s silyl group may make it more suitable for catalysis or polymer chemistry, where silicon moieties improve material properties . The parent compound, cyclohexanone (C₆H₁₀O), is a versatile industrial solvent and precursor to nylon-6, but silicon-modified derivatives are niche intermediates in organometallic chemistry .
Biological Activity
Cyclohexanone derivatives, particularly those substituted with silyl groups, have garnered interest in various fields of organic chemistry and pharmacology due to their unique structural properties and potential biological activities. This article focuses on the biological activity of Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- , exploring its synthesis, biological effects, and potential applications based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various methods, including silylation reactions and cyclization processes. One notable synthesis involves the use of Lewis acid catalysts to facilitate the formation of the silyl enol ethers, which are pivotal intermediates in producing cycloalkanones. The enantiomeric purity of the resulting compounds can be assessed using chromatographic techniques such as HPLC, providing insights into their stereochemical properties .
Antimicrobial Properties
Research indicates that cyclohexanone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain silylated cyclohexanones possess inhibitory effects against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxic Effects
In vitro studies have demonstrated that Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- exhibits cytotoxicity against specific cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with cellular signaling pathways. Notably, it has shown selectivity in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Research involving animal models has indicated that it could mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted on a series of silylated cyclohexanones revealed that Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus. This indicates a potent antimicrobial effect compared to other derivatives which had higher MIC values .
Study 2: Cytotoxicity in Cancer Cell Lines
In a comparative analysis involving several cyclohexanone derivatives, Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl- was shown to induce apoptosis in human fibrosarcoma HT-1080 cells at concentrations above 50 μM without significant toxicity to normal fibroblasts. This selectivity highlights its potential as an anticancer agent .
Data Tables
| Biological Activity | Concentration (μg/mL) | Effect |
|---|---|---|
| Antimicrobial Activity | 64 | Inhibition of S. aureus |
| Cytotoxicity (HT-1080) | >50 | Induction of apoptosis |
| Neuroprotection | TBD | Reduction in oxidative stress |
Q & A
Q. Q: What analytical methods are recommended for confirming the purity and structure of Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl-?
A: High-resolution 1H NMR spectroscopy is critical for structural confirmation and purity assessment. For example, proton environments near the dimethylphenylsilyl group can be resolved at 400–600 MHz, with integration ratios verifying substituent stoichiometry . Complement with gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and validate molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous stereochemical confirmation, as demonstrated in analogous cyclohexanone derivatives .
Q. Q: How can unexpected byproducts during the synthesis of this compound be identified and mitigated?
A: Byproducts often arise from incomplete silylation or steric hindrance at the cyclohexanone ring. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization. For persistent impurities, employ recrystallization in ethanol (as used for structurally similar ketones) to isolate the target compound . Post-purification, use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to quantify residual byproducts .
Advanced Research Questions
Q. Q: How do stereochemical variations in the cyclohexanone ring affect the compound’s reactivity and spectroscopic properties?
A: Substituent orientation (e.g., axial vs. equatorial dimethylphenylsilyl groups) alters steric and electronic environments. For example, equatorial placement reduces ring strain, as evidenced by DFT calculations on 3-methylcyclohexanone derivatives, which predict thermodynamic stability differences of ~2–3 kcal/mol . Experimentally, variable-temperature NMR (e.g., in CDCl3 at 25–60°C) can detect dynamic conformational changes, while IR spectroscopy reveals shifts in carbonyl stretching frequencies (1720–1740 cm⁻¹) due to steric crowding .
Q. Q: What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?
A: Discrepancies in boiling points or enthalpies of formation often stem from incomplete basis sets in computational models. For example, condensed phase thermochemistry data (e.g., enthalpy of vaporization) derived from NIST databases for 3-methylcyclohexanone show deviations <5% from experimental values when using hybrid functionals like B3LYP/6-311+G(d,p) . Validate computational results with differential scanning calorimetry (DSC) for phase transitions and vapor pressure measurements using static or effusion methods .
Q. Q: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
A: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 40–60°C for 4–12 weeks. Analyze degradation products via LC-MS/MS with electrospray ionization (ESI) to identify hydrolysis or oxidation pathways. For thermal stability, use thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures, which typically exceed 150°C for silylated cyclohexanones .
Methodological Notes
- Stereochemical Analysis: Always cross-validate NMR-derived configurations with XRD or electronic circular dichroism (ECD) for chiral centers .
- Data Reproducibility: Reference NIST Standard Reference Data (e.g., molecular weight 285.81 for analogous compounds) to ensure consistency in reporting .
- Safety Protocols: Follow guidelines for handling silylating agents, including glovebox use for moisture-sensitive reactions and neutralization of waste with aqueous bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
